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Compound of Interest

Compound Name: SOP1812

Cat. No.: B10854887

Technical Support Center: SOP1812

This technical support center provides troubleshooting guidance and frequently asked
guestions for researchers utilizing SOP1812, a potent G-quadruplex (G4) stabilizing agent.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for SOP18127?

Al: SOP1812, also known as QN-302, is a naphthalene diimide derivative that exhibits anti-
tumor activity by binding to and stabilizing G-quadruplex (G4) structures.[1] G4s are non-
canonical secondary structures that can form in guanine-rich regions of DNA and RNA.[2][3]
These structures are particularly prevalent in the promoter regions of numerous oncogenes.[4]
[5][6] By stabilizing these G4 structures, SOP1812 acts as a transcriptional repressor, down-
regulating the expression of key cancer-related genes and interfering with pathways crucial for
cancer cell proliferation and survival, such as the Wnt/p-catenin and MAPK signaling pathways.

[11[7]1[8]
Q2: In which cancer types has SOP1812 shown efficacy?

A2: SOP1812 has demonstrated significant anti-proliferative activity in pancreatic ductal
adenocarcinoma (PDAC) and prostate cancer cell lines.[9][10] In preclinical studies, it has
shown potent anti-tumor effects in various in vivo models, including xenografts and patient-
derived xenograft (PDX) models of pancreatic cancer.[7][9]
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Q3: What are the typical concentrations used for in vitro experiments?

A3: SOP1812 shows potent activity at low nanomolar concentrations. The half-maximal growth

inhibition (Glso) values are typically in the single-digit nM range for sensitive pancreatic cancer

cell lines after 96 hours of treatment.[7] For example, Glso values of 1.3 nM in MIA PaCa-2 and
1.4 nM in PANC-1 cells have been reported.[1][7]

Q4: We are observing decreased sensitivity to SOP1812 in our long-term cultures. What are

the potential mechanisms of resistance?

A4: While specific resistance mechanisms to SOP1812 are still under investigation, resistance

to G4-stabilizing ligands can theoretically arise through several mechanisms:

Upregulation of G4-Resolving Helicases: Cancer cells may increase the expression of
helicases that unwind G4 structures, such as BLM, PIF1, or DDX5.[11][12][13] This would
counteract the stabilizing effect of SOP1812, allowing for renewed transcription of target
oncogenes.

Alterations in G4-Forming Sequences: Somatic mutations within the G-rich sequences
targeted by SOP1812 could disrupt the formation or stability of the G4 structure, thereby
preventing the drug from binding effectively.[14][15]

Activation of Bypass Signaling Pathways: Cells can develop resistance by activating
alternative signaling pathways that compensate for the pathways being inhibited by
SOP1812.[16] For example, if the Wnt pathway is suppressed, cells might upregulate a
parallel pro-survival pathway.

Epigenetic Reprogramming: Changes in the epigenetic landscape, such as DNA methylation
or histone modifications, near the G4-forming regions might alter the accessibility of these
sites to SOP1812 or affect their intrinsic stability.[17]

Increased Drug Efflux: Like many chemotherapeutic agents, resistance could be mediated by
the upregulation of ATP-binding cassette (ABC) transporters that actively pump the drug out
of the cell.

Troubleshooting Guides
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Problem 1: Reduced or Loss of SOP1812 Efficacy in
Cancer Cell Lines

Your cell line, which was previously sensitive to SOP1812, now shows reduced growth

inhibition at standard concentrations.
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Caption: Workflow for troubleshooting reduced SOP1812 efficacy.
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Investigative Steps:

o Confirm Cell Line Integrity: Ensure the cell line has not been misidentified or contaminated.
Perform Short Tandem Repeat (STR) profiling to confirm its identity and test for mycoplasma
contamination.

» Verify Drug Potency: Prepare a fresh stock solution of SOP1812 from a reliable source to
rule out degradation of the compound.

o Establish a New Baseline: Perform a detailed dose-response analysis using a cell viability
assay (see Protocol P1) to quantify the shift in the Glso value.

 Investigate Resistance Mechanisms:

o Target Engagement: Use the Cellular Thermal Shift Assay (CETSA) (see Protocol P2) to
determine if SOP1812 is still binding to its intended targets within the resistant cells. A loss
of thermal stabilization suggests the target itself has been altered.

o Transcriptomic Analysis: Perform RNA-sequencing (see Protocol P4) on sensitive versus
resistant cells (both treated with SOP1812 and untreated). Look for upregulation of G4-
resolving helicases or genes in pro-survival pathways that could act as bypass
mechanisms.

o Signaling Pathway Analysis: Use phosphoproteomics (see Protocol P3) to map the
signaling networks in resistant cells. This can reveal the activation of specific kinases or
pathways that circumvent the effects of SOP1812.[18][19]

Problem 2: Inconsistent Results in Cell Viability Assays

You are observing high variability between replicate wells or experiments when measuring the
cytotoxic/cytostatic effects of SOP1812.

Possible Causes & Solutions:

o Suboptimal Cell Seeding Density: Plating too few cells can lead to inconsistent growth, while
too many can result in overcrowding and artifacts. Optimize the seeding density for your
specific cell line to ensure logarithmic growth throughout the assay period.
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« Inconsistent Drug Exposure Time: Ensure that the incubation time with SOP1812 is precisely
controlled across all plates and experiments.

o Assay-Specific Issues (SRB Assay):

o Incomplete Fixation: Ensure cells are fixed with cold 10% Trichloroacetic Acid (TCA) for at
least 1 hour at 4°C to properly preserve cellular proteins.[20]

o Insufficient Washing: Unbound SRB dye must be thoroughly removed with 1% acetic acid
to reduce background signal. Perform at least four washes.[7][21]

o Incomplete Solubilization: Ensure the protein-bound dye is fully dissolved in 10 mM Tris
base solution by using a plate shaker before reading the absorbance.[22]

Quantitative Data Summary
Table 1: In Vitro Potency of SOP1812 in Pancreatic Cancer Cell Lines

This table summarizes the half-maximal growth inhibitory concentration (Glso) of SOP1812 in
various human pancreatic ductal adenocarcinoma (PDAC) cell lines after a 96-hour incubation

period.
Cell Line Glso (nM)[7]
MIA PaCa-2 1.3
PANC-1 14
BxPC-3 2.6
Capan-1 5.9

Key Experimental Protocols
P1: Cell Viability Assessment using Sulforhodamine B
(SRB) Assay

This protocol measures cell density based on the total cellular protein content.[23]
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Methodology:

Cell Seeding: Plate adherent cells in a 96-well plate at a pre-optimized density and allow
them to attach for 24 hours.

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of
SOP1812. Include a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 96
hours).

Cell Fixation: Gently add 25 pL of cold 50% (w/v) TCA to each well (final concentration of
10%) and incubate at 4°C for 1 hour.[7][21]

Washing: Carefully remove the supernatant and wash the plates four to five times with 1%
(v/v) acetic acid or slow-running tap water to remove unbound dye.[7][21]

Staining: Add 50 pL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate
at room temperature for 30 minutes.[7][20]

Final Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound
SRB.[7][21]

Drying: Allow the plates to air-dry completely at room temperature.

Solubilization: Add 100 pL of 10 mM Tris base solution (pH 10.5) to each well and place on a
plate shaker for 5-10 minutes to solubilize the protein-bound dye.[7][22]

Absorbance Measurement: Read the optical density (OD) at 510-570 nm using a microplate
reader.[7]

P2: Target Engagement Assessment using Cellular
Thermal Shift Assay (CETSA®)

This protocol verifies direct binding of SOP1812 to its target proteins in a cellular context by

measuring ligand-induced thermal stabilization.[24][25]
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CETSA Workflow
1. Cell Culture & Treatment
(Incubate cells with SOP1812 or vehicle)

'

2. Heat Challenge
(Aliquot cells and heat across a temperature gradient)

'

3. Cell Lysis
(Freeze-thaw cycles or lysis buffer)

'

4. Separate Soluble Fraction
(Centrifuge to pellet aggregated proteins)

'

5. Protein Quantification
(Western Blot, ELISA, or Mass Spec)

'

6. Data Analysis
(Plot % soluble protein vs. temperature)

Click to download full resolution via product page
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology (Melt Curve Format):

e Cell Treatment: Harvest cultured cells and treat them with a fixed concentration of SOP1812
or a vehicle control for 1 hour at 37°C.[26]

¢ Heating: Aliquot the treated cell suspensions into PCR tubes and heat them individually
across a range of temperatures (e.g., 40°C to 72°C) for 3 minutes using a thermal cycler,
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followed by cooling for 3 minutes at room temperature.[10]

o Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles.

o Separation of Soluble Proteins: Centrifuge the lysates at high speed (e.g., 13,000 rpm) for 15
minutes to pellet the denatured, aggregated proteins.[10]

e Analysis: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of a
specific target protein (e.g., a protein encoded by a gene with a G4-rich promoter) remaining
in the soluble fraction using Western blotting or other protein quantification methods.

o Data Interpretation: Plot the percentage of soluble protein against temperature. A rightward
shift in the melting curve for the SOP1812-treated sample compared to the vehicle control
indicates target stabilization and engagement.[26]

P3: Signaling Pathway Analysis via Phosphoproteomics

This protocol provides a general workflow to identify changes in protein phosphorylation,
indicating alterations in signaling pathway activity in response to SOP1812 treatment or
resistance.[27][28]

Methodology:

o Sample Preparation: Culture sensitive and resistant cells with and without SOP1812
treatment. Lyse the cells in a urea-based buffer containing phosphatase and protease
inhibitors to preserve phosphorylation states.[27]

o Protein Digestion: Reduce and alkylate cysteine residues, then digest the proteins into
peptides using sequencing-grade trypsin.[29]

e Phosphopeptide Enrichment: Due to their low abundance, phosphopeptides must be
enriched from the total peptide mixture. Common methods include Immobilized Metal Affinity
Chromatography (IMAC) or Metal-Oxide Affinity Chromatography (MOAC, e.g., using TiOz
beads).[27]

o LC-MS/MS Analysis: Separate the enriched phosphopeptides using liquid chromatography
(LC) and analyze them using tandem mass spectrometry (MS/MS). The MS1 scan measures
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the mass of the peptides, and the MS2 scan fragments them to determine their sequence
and identify the precise site of phosphorylation.[19]

o Data Analysis: Use specialized software to identify the phosphopeptides and quantify their
relative abundance between different conditions (e.g., sensitive vs. resistant). Perform
pathway analysis on the differentially phosphorylated proteins to identify activated or
suppressed signaling networks.[30]

P4: Transcriptomic Analysis using RNA-Sequencing
(RNA-Seq)

This protocol outlines the steps to compare the global gene expression profiles of sensitive and
resistant cells to identify potential resistance mechanisms.[31][32]

Methodology:

RNA Extraction: Grow sensitive and resistant cells and treat with SOP1812 or vehicle.

Isolate high-quality total RNA from each sample group.

o Library Preparation: Deplete ribosomal RNA (rRNA) or select for messenger RNA (MRNA)
using poly(A) capture. Fragment the RNA, synthesize cDNA, and add sequencing adapters
to create sequencing libraries.

e Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
o Data Analysis:

o Quality Control: Assess the quality of the raw sequencing reads.

o Alignment: Align the reads to a reference genome.[33]

o Quantification: Count the number of reads mapping to each gene to determine its
expression level.

o Differential Expression Analysis: Statistically compare the gene expression levels between
sensitive and resistant cells (with and without treatment) to identify genes that are
significantly up- or down-regulated.[34]
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o Pathway and Gene Ontology (GO) Analysis: Use the list of differentially expressed genes
to identify enriched biological pathways (e.g., Wnt signaling, DNA repair, helicase activity)
or GO terms to understand the functional implications of the expression changes.

Signaling Pathway Diagrams

‘Wnt/B-Catenin Pathway (Simplified)

Click to download full resolution via product page

Caption: Simplified Wnt/B-Catenin signaling pathway and the inhibitory action of SOP1812.[9]
[18][35][36][37]
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Caption: Simplified MAPK/ERK signaling pathway and potential inhibition by SOP1812.[1][4]
[38][39][40]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. researchgate.net [researchgate.net]

3. Sequence, Stability, Structure of G-Quadruplexes and Their Drug Interactions - PMC
[pmc.ncbi.nlm.nih.gov]

e 4. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

o 5. Structural insights into G-quadruplexes: towards new anticancer drugs - PMC
[pmc.ncbi.nlm.nih.gov]

e 6. Action and function of helicases on RNA G-quadruplexes - PMC [pmc.ncbi.nim.nih.gov]
e 7. benchchem.com [benchchem.com]

8. Inhibition of Cancer Cell Migration and Invasion through Suppressing the Wntl1-mediating
Signal Pathway by G-quadruplex Structure Stabilizers - PMC [pmc.ncbi.nim.nih.gov]

e 9. researchgate.net [researchgate.net]
e 10. Cellular thermal shift assay (CETSA) [bio-protocol.org]

e 11. G-Quadruplexes in Tumor Immune Regulation: Molecular Mechanisms and Therapeutic
Prospects in Gastrointestinal Cancers - PMC [pmc.ncbi.nim.nih.gov]

o 12. DDX5 helicase resolves G-quadruplex and is involved in MYC gene transcriptional
activation - PMC [pmc.ncbi.nlm.nih.gov]

e 13. Frontiers | The Cellular Functions and Molecular Mechanisms of G-Quadruplex
Unwinding Helicases in Humans [frontiersin.org]

e 14. academic.oup.com [academic.oup.com]
e 15. mdpi.com [mdpi.com]

e 16. emea.illumina.com [emea.illumina.com]

© 2025 BenchChem. All rights reserved. 13/15 Tech Support


https://www.benchchem.com/product/b10854887?utm_src=pdf-body
https://www.researchgate.net/figure/MAPK-signaling-pathway-This-diagram-illustrates-the-three-major-MAPK-cascades-ERK_fig3_394284857
https://www.cellsignal.com/pathways/science-pathways-mapk
https://en.wikipedia.org/wiki/MAPK/ERK_pathway
https://cdn-links.lww.com/permalink/cm9/a/cm9_2020_10_07_shu_cmj-2020-1489_sdc2.pdf
https://www.researchgate.net/figure/Figure1-Schematic-diagram-of-the-MAPK-signaling-pathways_fig1_232237114
https://www.benchchem.com/product/b10854887?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/MAPK-signaling-pathway-This-diagram-illustrates-the-three-major-MAPK-cascades-ERK_fig3_394284857
https://www.researchgate.net/publication/346148990_G-quadruplex-R-loop_interactions_and_the_mechanism_of_anticancer_G-quadruplex_binders
https://pmc.ncbi.nlm.nih.gov/articles/PMC3463244/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3463244/
https://www.cellsignal.com/pathways/science-pathways-mapk
https://pmc.ncbi.nlm.nih.gov/articles/PMC2886307/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2886307/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9236196/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Sulforhodamine_B_SRB_Assay_for_Determining_R_Mucronulatol_Cytotoxicity.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4031517/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4031517/
https://www.researchgate.net/figure/Schematic-diagram-of-the-canonical-Wnt-signaling-pathway-Wnt-signaling-is-activated_fig1_345368797
https://bio-protocol.org/exchange/minidetail?id=8756897&type=30
https://pmc.ncbi.nlm.nih.gov/articles/PMC12109316/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12109316/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6789965/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6789965/
https://www.frontiersin.org/journals/molecular-biosciences/articles/10.3389/fmolb.2021.783889/full
https://www.frontiersin.org/journals/molecular-biosciences/articles/10.3389/fmolb.2021.783889/full
https://academic.oup.com/nar/article/51/22/12124/7335746
https://www.mdpi.com/2075-1729/13/7/1478
https://emea.illumina.com/content/dam/illumina-marketing/documents/products/technotes/technote-rna-seq-section-1-application-overview.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854887?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

17. G-quadruplex structures regulate long-range transcriptional reprogramming to promote
drug resistance in ovarian cancer cells - PMC [pmc.ncbi.nim.nih.gov]

18. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

19. Principles of phosphoproteomics and applications in cancer research - PMC
[pmc.ncbi.nlm.nih.gov]

20. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-
bioarray.com]

21. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-
protocol.org]

22. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-
protocol.org]

23. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature
Experiments [experiments.springernature.com]

24. benchchem.com [benchchem.com]

25. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC
[pmc.ncbi.nlm.nih.gov]

26. benchchem.com [benchchem.com]

27. Phosphoproteomics: a valuable tool for uncovering molecular signaling in cancer cells -
PMC [pmc.ncbi.nlm.nih.gov]

28. Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors
- PMC [pmc.ncbi.nlm.nih.gov]

29. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative
Proteomics [creative-proteomics.com]

30. files.core.ac.uk [files.core.ac.uk]

31. RNA-Seq Insights to Overcome Chemoresistance in Cancer Therapy [lexogen.com]
32. blog.championsoncology.com [blog.championsoncology.com]

33. rna-segblog.com [rna-seqgblog.com]

34. Analysis of Transcriptomic Data Generated from Drug-Treated Cancer Cell Line |
Springer Nature Experiments [experiments.springernature.com]

35. Wnt/l2-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
36. researchgate.net [researchgate.net]

37. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 14 /15 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC12255116/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12255116/
https://wnt.stanford.edu/wnt-signaling-pathway-diagram
https://pmc.ncbi.nlm.nih.gov/articles/PMC10212522/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10212522/
https://www.creative-bioarray.com/support/sulforhodamine-b-srb-assay-protocol.htm
https://www.creative-bioarray.com/support/sulforhodamine-b-srb-assay-protocol.htm
https://bio-protocol.org/en/bpdetail?id=1984&type=0
https://bio-protocol.org/en/bpdetail?id=1984&type=0
https://en.bio-protocol.org/en/bpdetail?id=1984&type=0
https://en.bio-protocol.org/en/bpdetail?id=1984&type=0
https://experiments.springernature.com/articles/10.1038/nprot.2006.179
https://experiments.springernature.com/articles/10.1038/nprot.2006.179
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Cellular_Thermal_Shift_Assay_CETSA_to_Determine_PARP7_Target_Engagement.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9486815/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9486815/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Parp1_IN_19_Cellular_Thermal_Shift_Assay_CETSA.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8628306/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8628306/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9817674/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9817674/
https://www.creative-proteomics.com/resource/phosphoproteomics-sample-preparation.htm
https://www.creative-proteomics.com/resource/phosphoproteomics-sample-preparation.htm
https://files.core.ac.uk/download/pdf/11030316.pdf
https://www.lexogen.com/blog/scientific-insight-overcoming-chemoresistance-with-combination-strategies-for-multimodal-cancer-therapies/
https://blog.championsoncology.com/blog/exploring-drug-seq-revolutionizing-rna-seq-in-oncology-research
https://www.rna-seqblog.com/how-to-use-rna-seq-data-to-identify-novel-biomarkers-for-cancer-diagnosis-and-treatment/
https://experiments.springernature.com/articles/10.1007/978-1-0716-2513-2_10
https://experiments.springernature.com/articles/10.1007/978-1-0716-2513-2_10
https://www.cellsignal.com/pathways/wnt-beta-catenin-signaling-pathway
https://www.researchgate.net/figure/Schematic-Diagram-of-Wnt-b-catenin-Signaling-Pathway_fig1_258429645
https://pmc.ncbi.nlm.nih.gov/articles/PMC2634250/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854887?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

o 38. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
e 39. cdn-links.lww.com [cdn-links.lww.com]
e 40. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Overcoming resistance to SOP1812 in cancer cells].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10854887#overcoming-resistance-to-sop1812-in-
cancer-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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